molecular formula C17H20ClF2N3O2 B10896292 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide

Cat. No.: B10896292
M. Wt: 371.8 g/mol
InChI Key: DVBWILUUDSPXGI-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, along with a difluoromethoxyphenyl and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be 4-chloro-3,5-dimethyl-1H-pyrazole.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the pyrazole derivative with an appropriate acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products could include azides, thiols, or other substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxyphenyl group could enhance its binding affinity to certain targets, while the pyrazole ring might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar in structure but lacks the chlorine and difluoromethoxyphenyl groups.

    4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler compound that forms the core structure of the target molecule.

    N-(2-Difluoromethoxy-5-methylphenyl)-2-methylpropanamide: Contains the difluoromethoxyphenyl and amide moieties but lacks the pyrazole ring.

Uniqueness

The uniqueness of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide lies in its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N~1~-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H20ClF2N3O2

Molecular Weight

371.8 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide

InChI

InChI=1S/C17H20ClF2N3O2/c1-9-5-6-14(25-17(19)20)13(7-9)21-16(24)10(2)8-23-12(4)15(18)11(3)22-23/h5-7,10,17H,8H2,1-4H3,(H,21,24)

InChI Key

DVBWILUUDSPXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=O)C(C)CN2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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